Poricoic acid B

Description

Contextualization within Natural Products Chemistry and Medicinal Mycology

Poricoic acid B is a significant compound that has garnered attention in the fields of natural products chemistry and medicinal mycology. Its discovery and subsequent research are rooted in the study of medicinally active fungi, which have been a cornerstone of traditional medicine for centuries and continue to be a prolific source of novel chemical entities for modern drug discovery.

Origin from Poria cocos (Schw.) Wolf (Fuling/Hoelen)

This compound is a naturally occurring compound isolated from the medicinal mushroom Poria cocos (Schw.) Wolf, also known as Fuling in Chinese or Hoelen. medchemexpress.comchemicalbook.com Poria cocos is a saprophytic fungus belonging to the Polyporaceae family, which grows on the roots of pine trees. frontiersin.orgfrontiersin.org The sclerotium of this fungus, a hardened mass of mycelium, is the part used in traditional medicine and from which a variety of bioactive compounds, including this compound, have been extracted. spandidos-publications.comnih.gov The fungus has a long history of use in Asian countries, particularly in traditional Chinese medicine, for its perceived health benefits. google.comnih.govbjherbest.com Research has often focused on the chemical constituents of both the inner parts of the sclerotium and its surface layer, known as Poriae Cutis, with the latter being a particularly rich source of certain triterpenoids. mdpi.comjournaljocamr.com

Classification as a Triterpenoid (B12794562)

Chemically, this compound is classified as a triterpenoid. medchemexpress.com Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). Specifically, this compound belongs to the lanostane-type triterpenoids, a subgroup characterized by a specific tetracyclic carbon skeleton. medchemexpress.comthieme-connect.de Even more precisely, it is categorized as a 3,4-seco-lanostane-7,9(11)-diene type triterpene. mdpi.commdpi.com This structural classification is crucial as it links this compound to a family of compounds known for a wide array of biological activities. mdpi.com

Historical Perspective of Research on Poria cocos Triterpenoids

Research into the chemical constituents of Poria cocos began to gain significant momentum in the latter half of the 20th century. frontiersin.org Since the 1970s, researchers in China and other countries have successfully isolated numerous triterpenoid compounds from this fungus. google.com Early studies focused on identifying the primary active components, leading to the isolation of not only triterpenoids but also polysaccharides, which are another major class of bioactive molecules in Poria cocos. frontiersin.orgresearchgate.net

The investigation into the triterpenoids of Poria cocos has revealed a rich chemical diversity, with over 160 different terpenoids identified to date. spandidos-publications.comresearchgate.net These compounds are primarily lanostane-type triterpenes and their derivatives. spandidos-publications.comjst.go.jp The first lanostane-type triterpenoid from Poria cocos, pachymic acid, was isolated and characterized in 1958. spandidos-publications.com This discovery paved the way for the isolation and structural elucidation of many other related compounds, including Poricoic acid A and this compound. researchgate.net The development of advanced analytical techniques, such as high-speed counter-current chromatography and various mass spectrometry methods, has significantly accelerated the identification of these complex molecules. mdpi.comresearchgate.net

Scope and Significance of Academic Inquiry into this compound

Academic research on this compound has primarily focused on its isolation, structural identification, and the investigation of its biological activities. It is recognized for its potential pharmacological properties, which has driven scientific interest. chemicalbook.combiorbyt.com Studies have explored its anti-inflammatory and anti-tumor activities, contributing to the broader understanding of the therapeutic potential of triterpenoids from Poria cocos. medchemexpress.commdpi.com

For instance, research has shown that this compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell-based models. mdpi.comresearchgate.net Its anti-tumor properties have also been noted, with some studies reporting cytotoxic activity against certain cancer cell lines. medchemexpress.comchemsrc.com The compound's role in metabolic regulation is also an emerging area of interest, with studies suggesting it may play a part in ameliorating metabolic dysfunction-associated fatty liver disease. frontiersin.org

The significance of this research lies in its potential to validate the traditional uses of Poria cocos and to provide a scientific basis for developing new therapeutic agents. By isolating and characterizing specific compounds like this compound, researchers can investigate their mechanisms of action at a molecular level, offering insights that could lead to the development of novel drugs or functional foods. mdpi.comjournaljocamr.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H44O5 | medchemexpress.comnih.gov |

| Molecular Weight | 484.67 g/mol | medchemexpress.com |

| CAS Number | 137551-39-4 | medchemexpress.comchemicalbook.com |

| Appearance | White to light yellow solid/powder | medchemexpress.comchemicalbook.com |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol (B145695) | chemicalbook.comchemfaces.com |

| Structure Class | Terpenoids, Triterpenes | medchemexpress.commedchemexpress.com |

Major Triterpenoids from Poria cocos

| Compound Name | Classification | Source |

| Pachymic acid | Lanostane-type triterpene | spandidos-publications.comthieme-connect.de |

| Dehydropachymic acid | Lanostane-type triterpene | thieme-connect.dejst.go.jp |

| Tumulosic acid | Lanostane-type triterpene | thieme-connect.deusda.gov |

| Polyporenic acid C | Lanostane-type triterpene | thieme-connect.dejst.go.jp |

| Poricoic acid A | seco-Lanostane-type triterpene | thieme-connect.demdpi.com |

| This compound | seco-Lanostane-type triterpene | thieme-connect.de |

| Dehydroeburicoic acid | Eburicane-type triterpene | thieme-connect.de |

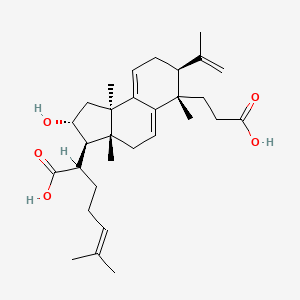

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20?,21-,24+,26-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAZWYWJZDFISF-RWENVMIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929829 | |

| Record name | 2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-2,3,3a,4,6,7,8,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137551-39-4 | |

| Record name | Poricoic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137551394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-2,3,3a,4,6,7,8,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Isolation, Purification, and Structural Elucidation in Research Contexts

Advanced Extraction Methodologies

The initial step in obtaining Poricoic acid B involves its extraction from the source material, primarily the epidermis of Poria cocos (Poriae Cutis). Following extraction, sophisticated chromatographic techniques are utilized to separate it from a complex mixture of other triterpenoids and compounds.

High-Speed Countercurrent Chromatography (HSCCC) has emerged as a highly effective liquid-liquid partition chromatography technique for the separation and purification of this compound. mdpi.comcabidigitallibrary.orgnih.govnih.govcabidigitallibrary.org This method is favored for its ability to handle crude extracts, avoid irreversible adsorption of samples, and achieve high recovery rates. researchgate.net

In a typical HSCCC application, a two-phase solvent system is carefully selected to achieve optimal separation. One commonly used system consists of hexane, ethyl acetate, methanol (B129727), and water in a specific volume ratio (e.g., 3:6:4:2, v/v). cabidigitallibrary.orgcabidigitallibrary.orgsciencechina.cnresearchgate.net The separation is performed with the instrument operating at a specific rotational speed (e.g., 800 r/min) and a defined flow rate (e.g., 3 mL/min). cabidigitallibrary.orgcabidigitallibrary.orgsciencechina.cn Under these conditions, this compound can be successfully separated from other structurally similar triterpenoids, such as Poricoic acid A, achieving purities of 90% or higher. cabidigitallibrary.orgcabidigitallibrary.orgsciencechina.cn

Another approach combines pH-zone-refining counter-current chromatography with conventional HSCCC. nih.gov This method first enriches the triterpene acids from a crude extract before proceeding to the final separation, yielding this compound from the concentrated fraction. nih.gov Tandem HSCCC has also been developed as a novel one-step strategy to improve the peak resolution and successfully isolate multiple structural analogues, including this compound, from Poria cocos. nih.gov

Table 1: Exemplary HSCCC Parameters for this compound Isolation

| Parameter | Value/Composition | Source(s) |

|---|---|---|

| Solvent System | Hexane-ethyl acetate-methanol-water (3:6:4:2, v/v) | cabidigitallibrary.orgcabidigitallibrary.orgsciencechina.cnresearchgate.net |

| Petroleum ether/ethyl acetate/methanol/water (0.8:1.2:1.2:0.9, v/v) | nih.gov | |

| Rotational Speed | 800 r/min | cabidigitallibrary.orgcabidigitallibrary.orgsciencechina.cnresearchgate.net |

| Flow Rate | 3 mL/min | cabidigitallibrary.orgcabidigitallibrary.orgsciencechina.cn |

| Detection Wavelength | 242 nm | mdpi.comresearchgate.net |

| Achieved Purity | 90% | cabidigitallibrary.orgcabidigitallibrary.orgsciencechina.cn |

While HSCCC is a powerful tool, traditional chromatographic methods like silica (B1680970) gel column chromatography are also employed in the purification of this compound. researchgate.netrsc.orgspandidos-publications.com This technique separates compounds based on their polarity. A crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (e.g., petroleum ether-ethyl acetate) is passed through the column to elute the compounds at different rates. rsc.org Although effective, silica gel column chromatography can sometimes be a more complex and lengthy process compared to HSCCC and may lead to sample loss due to irreversible adsorption. mdpi.comresearchgate.net Often, it is used in combination with other techniques to achieve the desired level of purity. rsc.org

Quantitative and Qualitative Analytical Techniques for Research Purity and Identity

Once this compound has been isolated and purified, a suite of analytical techniques is used to confirm its identity, determine its purity, and elucidate its chemical structure.

UHPLC-QTOF-MS/MS is a highly sensitive and accurate technique used for both the qualitative identification and quantitative analysis of this compound. mdpi.comresearchgate.netfrontiersin.orgnih.gov This method combines the high separation efficiency of UHPLC with the precise mass measurement capabilities of QTOF mass spectrometry.

In this technique, the sample is first separated on a C18 column using a gradient elution with a mobile phase typically consisting of water (often with an acid like formic acid) and an organic solvent such as methanol or acetonitrile. mdpi.comfrontiersin.orgmdpi.com The separated compounds then enter the mass spectrometer.

The QTOF-MS/MS analysis provides high-resolution mass data, allowing for the determination of the elemental composition of the molecule. For this compound, a deprotonated molecule [M-H]⁻ is often observed in negative ion mode at an m/z of approximately 483.3104. mdpi.com The instrument can also perform tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, further confirming the compound's identity. frontiersin.org This technique is instrumental in distinguishing this compound from its isomers and other related triterpenoids. researchgate.net

Table 2: UHPLC-QTOF-MS/MS Parameters for this compound Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm) | mdpi.comfrontiersin.org |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol | mdpi.comfrontiersin.orgmdpi.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) | mdpi.comnih.gov |

| Precursor Ion (m/z) | [M-H]⁻ ≈ 483.3104 | mdpi.com |

| Ion Source Temperature | 120°C | frontiersin.org |

| Desolvation Gas Temperature | 350°C | frontiersin.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. mdpi.comcabidigitallibrary.orgcabidigitallibrary.orgsciencechina.cntandfonline.com Both ¹H NMR and ¹³C NMR are used to map out the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms. mdpi.com Key signals for this compound include those for olefinic protons and methyl groups. mdpi.com The ¹³C NMR spectrum reveals the number of carbon atoms and their types (e.g., carbonyl, olefinic, aliphatic). mdpi.com Specific chemical shifts in both spectra are compared with literature data for known compounds to confirm the structure. For this compound, characteristic signals include those for the two carboxylic acid carbons (C-3 and C-21) and the carbons of the diene system (C-7, C-8, C-9, C-11). mdpi.com

Table 3: Key ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

| Atom | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Source(s) |

|---|---|---|---|

| C-3 | 178.3 | - | mdpi.com |

| C-7 | 119.0 | 5.17 | mdpi.com |

| C-8 | 142.3 | - | mdpi.com |

| C-9 | 138.3 | - | mdpi.com |

| C-11 | 120.7 | 5.21 | mdpi.com |

| C-21 | 180.0 | - | mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used to determine the molecular weight of this compound. mdpi.comtandfonline.com It is often the ionization source in LC-MS systems. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating charged droplets that, upon solvent evaporation, produce gas-phase ions. For this compound, ESI-MS typically shows a deprotonated molecular ion [M-H]⁻ at m/z 483.3104 in negative ion mode, which corresponds to its molecular formula of C₃₀H₄₄O₅. mdpi.com In positive ion mode, a protonated molecule [M+H]⁺ at m/z 485.32615 can be observed. massbank.eu This technique provides a rapid and accurate determination of the molecular weight, which is a critical piece of data in the identification process. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed in the study of lanostane-type triterpenoids, including this compound. This method is instrumental for detecting chromophores, which are the parts of a molecule responsible for absorbing light. researchgate.net The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, this typically involves π-electrons in conjugated systems (alternating single and double bonds) and n-electrons on heteroatoms.

In the context of this compound and related triterpenoids from Poria cocos, UV-Vis spectroscopy serves primarily to identify the presence of conjugated systems and to determine optimal wavelengths for detection in other analytical methods, such as HPLC. researchgate.netsemanticscholar.org The lanostane (B1242432) skeleton of this compound contains a conjugated diene system, which acts as a distinct chromophore, absorbing UV radiation in a characteristic range. Research indicates that the analysis of extracts containing these triterpenoids often involves scanning across the UV spectrum (e.g., 200–400 nm) to find the wavelength of maximum absorbance (λmax). semanticscholar.org

Studies have utilized various detection wavelengths for analyzing Poria cocos extracts, which reflects the complexity of the mixture and the specific analytical goals. For instance, a wavelength of 230 nm was chosen in one study as it provided the best response for the largest number of compounds in the extract. semanticscholar.org Other research has employed wavelengths of 210 nm and 242 nm for creating HPLC fingerprints. frontiersin.org A study on the closely related Poricoic acid A noted a shift in its λmax from 242.0 nm to 250.5 nm upon forming nanostructures, which suggests that the carbon-carbon double bond system is the key chromophore involved in molecular interactions. nih.gov

Table 1: UV Detection Wavelengths Used in the Analysis of Poria cocos Extracts Containing this compound

| Wavelength (nm) | Analytical Context | Reference |

|---|---|---|

| 210 nm | HPLC Fingerprinting | frontiersin.org |

| 230 nm | UHPLC Fingerprint Analysis | semanticscholar.org |

| 242 nm | HPLC Fingerprinting & HSCCC | frontiersin.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Fingerprinting and Component Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the qualitative and quantitative analysis of this compound within complex mixtures derived from natural sources like Poria cocos. nih.gov The technique is widely applied to generate "chemical fingerprints," which are unique chromatographic profiles that represent the chemical composition of the extract. These fingerprints are vital for quality control, allowing for the comparison of different batches and the identification of key bioactive components. nih.govnih.gov

In numerous studies, this compound has been identified as a significant peak in the HPLC chromatograms of Poria cocos extracts. frontiersin.orgnih.gov The method typically involves separating the components of an extract on a stationary phase (e.g., a C18 column) using a liquid mobile phase under high pressure. By comparing the retention time of a peak in the sample chromatogram to that of a purified standard, a compound can be identified. nih.gov

To enhance separation efficiency and reduce analysis time, Ultra-High Performance Liquid Chromatography (UHPLC), which uses smaller particle-sized columns and higher pressures, has been adopted. semanticscholar.org UHPLC offers improved resolution and sensitivity over conventional HPLC. semanticscholar.org The reliability of these methods is established through rigorous validation, assessing parameters such as precision, reproducibility, stability, and recovery. For example, one study reported average recovery rates between 98.23% and 105.52% for the HPLC analysis of triterpenes in Poria cocos, indicating the method's high accuracy. nih.gov

Table 2: Representative HPLC/UHPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | UHPLC | HPLC |

| Column | Waters ACQUITY UPLC® BEH-C18 (2.1 mm x 100 mm, 1.7 µm) | Not specified |

| Mobile Phase | A: 0.1% phosphoric acid aqueous solution B: Acetonitrile | A: Acetonitrile B: 0.08% Phosphoric Acid | | Gradient | Linear gradient: 54–82% B (0–3 min), 82–95% B (3–6 min), 95% B (6–8 min) | Linear gradient | | Flow Rate | Not specified | 1.4 mL/min | | Detection | 230 nm | 242 nm and 210 nm | | Column Temp. | Not specified | 30°C | | Reference | semanticscholar.org | frontiersin.org |

Table 3: Method Validation Data for HPLC Analysis of Triterpenoids in Poria cocos

| Parameter | Result (Relative Standard Deviation, RSD) | Reference |

|---|---|---|

| Precision | 1.00–3.87% | nih.gov |

| Reproducibility | 1.00–3.79% | nih.gov |

| Stability (24h) | 1.00–3.93% | nih.gov |

Optimization of Research-Scale Isolation Protocols

The isolation of this compound in high purity presents a significant challenge due to its complex chemical environment in Poria cocos, which contains a multitude of structurally similar triterpenoid (B12794562) isomers. mdpi.com Therefore, the optimization of isolation protocols is crucial for obtaining sufficient quantities of the pure compound for structural elucidation and bioactivity studies. The process typically involves a multi-step approach beginning with extraction, followed by one or more chromatographic purification stages.

Extraction Optimization: The initial step involves extracting the triterpenoids from the raw fungal material. Optimization of this stage focuses on maximizing the yield of the target compounds. Key parameters include the choice of solvent, the solvent-to-sample ratio, extraction temperature, and duration. Ethanol (B145695) is a commonly used solvent. jfda-online.com Research has shown that adjusting the extraction conditions can significantly impact yield; for instance, increasing the sample-to-solvent ratio (e.g., from 1:10 to 1:50 w/v) and incorporating a pre-extraction soaking step can ensure a more exhaustive extraction of triterpenoids. jfda-online.com

Chromatographic Purification: Following extraction, various chromatographic techniques are employed to separate this compound from other constituents.

Column Chromatography: Initial fractionation is often performed using column chromatography with stationary phases like silica gel or ODS (octadecylsilane), eluting with a gradient of solvents. acs.org

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique has proven highly effective for separating triterpenoid isomers. researchgate.netmdpi.com By carefully selecting and optimizing a two-phase solvent system, researchers can achieve high-purity separations in a single step. One successful protocol for purifying this compound utilized a solvent system composed of n-hexane, ethyl acetate, methanol, and water (3:6:4:2, v/v), which yielded this compound with a purity of 90%. researchgate.netmdpi.com

Preparative HPLC: For final polishing to achieve very high purity, preparative HPLC is often the method of choice. acs.org This technique uses the same principles as analytical HPLC but on a larger scale to isolate quantities of the target compound.

Table 4: Optimized Parameters for Research-Scale Isolation of this compound

| Isolation Step | Technique | Optimized Parameters | Purity Achieved | Reference |

|---|---|---|---|---|

| Extraction | Ultrasonic Extraction | Solvent: Ethanol; Ratio: 1:50 (w/v); Temp: 60°C; Soaking: 30 min prior to ultrasonication. | N/A (Extract) | jfda-online.com |

| Purification | HSCCC | Solvent System: n-hexane-ethyl acetate-methanol-water (3:6:4:2, v/v/v/v); Flow Rate: 3 mL/min; Speed: 800 rpm. | 90% | researchgate.netmdpi.com |

| Purification | Preparative HPLC | Column: C18; Mobile Phase: Methanol/water gradient. | >95% (general for triterpenoids) | acs.org |

Iii. Biosynthetic Pathways and Metabolic Engineering Approaches

Overview of Triterpenoid (B12794562) Biosynthesis in Poria cocos

Triterpenoids in Poria cocos are complex natural products derived from the polymerization of isoprene (B109036) units. mdpi.com Their biosynthesis is a multi-step process that begins with the formation of a 30-carbon linear precursor, squalene (B77637), which is then cyclized and modified to produce a wide variety of triterpenoid skeletons. oup.com

In fungi, the synthesis of isoprenoids, the building blocks of triterpenoids, occurs through the mevalonic acid (MVA) pathway. mdpi.com This is in contrast to plants and some bacteria which can also utilize the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com Transcriptomic analysis of Poria cocos has confirmed that triterpenoid biosynthesis proceeds exclusively via the MVA pathway. plos.org

The MVA pathway commences with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. youtube.com This is followed by a series of enzymatic reactions catalyzed by enzymes such as HMG-CoA synthase and HMG-CoA reductase to produce mevalonic acid. mdpi.comyoutube.com Subsequent phosphorylation and decarboxylation steps yield the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comyoutube.com

Two molecules of IPP and one molecule of DMAPP are then condensed to form the 15-carbon farnesyl pyrophosphate (FPP). oup.com Finally, two molecules of FPP are joined together by the enzyme squalene synthase to form the 30-carbon compound, squalene. oup.com This linear precursor is the gateway to the vast diversity of triterpenoids.

Identification and Characterization of Key Enzymes

The conversion of the linear squalene molecule into the complex cyclic structures of triterpenoids is orchestrated by a series of key enzymes. Identifying and understanding the function of these enzymes is crucial for any metabolic engineering efforts.

Squalene epoxidase (PcSE) is a rate-limiting enzyme in the biosynthesis of both sterols and triterpenoids. nih.gov It catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, a critical precursor for the cyclization reactions that lead to the formation of various triterpene scaffolds. oup.comnih.gov The gene encoding for squalene epoxidase in Poria cocos has been cloned and characterized. bvsalud.org The full length of the PcSE gene is 1,571 base pairs, containing four exons and three introns, and it encodes a protein of 470 amino acids. bvsalud.org Research has shown that the deletion of the PcSE gene in Poria cocos protoplasts leads to the inhibition of triterpene synthesis, confirming its essential role in this pathway. nih.govresearcher.life

Genetic and Molecular Strategies for Pathway Elucidation

Modern molecular biology techniques have provided powerful tools for dissecting the intricate biosynthetic pathways of natural products.

The CRISPR-Cas9 gene editing system has emerged as a revolutionary tool for functional genomics and metabolic engineering in a variety of organisms, including fungi. mdpi.com This technology allows for precise and targeted modifications of an organism's genome, such as gene knockouts, insertions, and replacements. nih.gov In Poria cocos, the CRISPR-Cas9 system has been successfully developed and utilized to study gene function. isaaa.orgfrontiersin.org For instance, the targeted disruption of the PcSE gene using CRISPR-Cas9 provided direct evidence of its critical role in triterpenoid biosynthesis by inhibiting their production. nih.govresearcher.liferesearchgate.net This powerful technique opens up new possibilities for elucidating the functions of other uncharacterized genes in the Poricoic acid B biosynthetic pathway and for engineering strains with enhanced production capabilities. frontiersin.org

Temporal and Spatial Accumulation of this compound in Poria cocos

The accumulation of this compound and other triterpenoids in Poria cocos is not uniform and varies depending on the developmental stage and the specific part of the fungal sclerotium. frontiersin.orgnih.gov This information is vital for optimizing harvesting times and for the targeted extraction of these valuable compounds.

A study utilizing untargeted metabolomics and targeted quantitative analysis revealed significant temporal and spatial variations in the accumulation of specialized metabolites in Poria cocos. frontiersin.orgnih.gov The analysis of different growth periods showed that the content of 12 major triterpenoid acids, including this compound, generally increased during the growth period, with the highest levels observed in the late growth period, specifically in January, March, and April. frontiersin.orgnih.gov

Furthermore, the distribution of these compounds within the different parts of the sclerotium, known as Fushen, was also investigated. The sclerotium is differentiated into several parts: the outer skin (fulingpi, FP), the outer part of the inner sclerotium (baifuling, BO), the inner part of the sclerotium (BI), and the pine root core (fushenmu, FM). frontiersin.orgnih.gov The study found that the content of this compound, along with Poricoic acid A, polyporenic acid C, dehydrotrametenolic acid, dehydroeburicoic acid, and eburicoic acid, was higher in the fulingpi (FP) starting from October. frontiersin.orgnih.govresearchgate.net In contrast, other triterpenoids like pachymic acid, dehydropachymic acid, and dehydrotumulosic acid were found in higher concentrations in the fushenmu (FM) in March. frontiersin.orgnih.gov

The content of this compound was quantified across various samples, ranging from 0.067 ± 0.028 mg/g to 0.409 ± 0.095 mg/g. frontiersin.orgresearchgate.net These findings highlight the importance of considering both the harvest time and the specific part of the sclerotium for maximizing the yield of this compound.

Table 1: Temporal Accumulation of Major Triterpenoid Acids in Poria cocos

| Growth Period | Total Triterpenoid Acid Content (mg/g) |

|---|---|

| June | Not Detected |

| August | Lower |

| September | Lower |

| December | Decreased from Sept. |

| January | Highest |

| March | Highest |

| April | Highest |

Data adapted from a study on the temporal and spatial variations of metabolites in Poria cocos. frontiersin.org

Table 2: Spatial Accumulation of this compound and Other Triterpenoids in Poria cocos

| Sclerotium Part | Higher Concentration Triterpenoids (Beginning in October) |

|---|---|

| Fulingpi (FP) | This compound, Poricoic acid A, Polyporenic acid C, Dehydrotrametenolic acid, Dehydroeburicoic acid, Eburicoic acid |

| Fushenmu (FM) | Pachymic acid, Dehydropachymic acid, Dehydrotumulosic acid (in March) |

Data adapted from a study on the temporal and spatial variations of metabolites in Poria cocos. frontiersin.orgnih.gov

Iv. Pharmacological Activities in Preclinical and Mechanistic Studies

Anti-inflammatory Efficacy

Poricoic acid B, a triterpenoid (B12794562) compound, has demonstrated notable anti-inflammatory effects in a variety of preclinical and mechanistic studies. Its activities have been observed in both cellular models, through the inhibition of key inflammatory mediators, and in animal models of inflammation.

Inhibition of Inflammatory Mediators in Cellular Models

This compound has been shown to effectively inhibit the production of nitric oxide (NO) in RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS). mdpi.comresearchgate.net This inhibitory effect is a key indicator of its anti-inflammatory potential, as excessive NO production is a hallmark of the inflammatory response.

Studies have demonstrated that this compound dose-dependently decreases NO production. mdpi.com For instance, at concentrations of 20, 30, and 40 μg/mL, it significantly suppressed NO production. mdpi.com This effect was observed to be more potent than that of a related compound, poricoic acid A. mdpi.comresearchgate.net The 3,4-seco-lanostan-7,9(11)-diene type triterpene structure of this compound is believed to contribute to its strong inhibitory activity on NO generation in LPS-induced RAW 264.7 cells. mdpi.comnih.gov In contrast, other triterpenes like dehydrotrametenolic acid and dehydroeburicoic acid showed no anti-inflammatory activity in this model. mdpi.comresearchgate.net

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

| Concentration (µg/mL) | NO Production Inhibition (%) |

|---|---|

| 20 | 29 |

| 30 | 34 |

| 40 | 68 |

Data sourced from research on the anti-inflammatory activity of triterpenoids from Poriae Cutis. mdpi.com

In addition to inhibiting NO production, this compound has been found to significantly reduce the secretion of several key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. mdpi.comnih.gov These cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play crucial roles in orchestrating the inflammatory cascade.

The inhibitory effect of this compound on these cytokines is dose-dependent. mdpi.comresearchgate.net In co-culture experiments, treatment with this compound led to a decrease in the production of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner within the range of 10 to 40 μg/mL. mdpi.comnih.gov Specifically, at concentrations of 20 and 40 μg/mL, the secretion of IL-1β was reduced by 41% and 77%, respectively, compared to the LPS-treated group. mdpi.com Similarly, IL-6 secretion decreased by 30%, 53%, and 66% at this compound concentrations of 10, 20, and 40 μg/mL, respectively. mdpi.com

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by this compound in LPS-Stimulated RAW 264.7 Cells

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| IL-1β | 20 | 41 |

| IL-1β | 40 | 77 |

| IL-6 | 10 | 30 |

| IL-6 | 20 | 53 |

| IL-6 | 40 | 66 |

Data reflects the percentage decrease in cytokine secretion compared to the LPS-treated group. mdpi.com

Modulation of Inflammation in in vivo Animal Models

The anti-inflammatory efficacy of this compound has also been confirmed in in vivo models. One such model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammatory edema in mice. This compound has been shown to possess inhibitory activity against this form of inflammation. d-nb.infomolnova.com Research has indicated that among several triterpenoids tested, this compound demonstrated the highest potency in the TPA test. d-nb.info This suggests its potential as a topical anti-inflammatory agent.

While direct studies focusing solely on this compound in specific organ injury models are limited, research on related compounds from Poria cocos provides insights into its potential therapeutic effects. For instance, Poricoic acid A has been shown to alleviate renal fibrosis and injury in models of unilateral ureteral obstruction and ischemia-reperfusion injury by mitigating inflammation and oxidative stress. escholarship.orgnih.govresearchgate.net It has been found to regulate pathways such as NF-κB, which is also modulated by this compound. escholarship.orgresearchgate.net

Furthermore, extracts from Wolfiporia cocos, the fungus from which this compound is derived, have demonstrated protective effects in a mouse model of bleomycin-induced pulmonary fibrosis. frontiersin.org The extract was found to decrease the levels of pro-inflammatory factors like IL-6 and TNF-α in lung tissue. frontiersin.org Given that this compound is a known anti-inflammatory constituent of this fungus, it is plausible that it contributes to these protective effects in organ injury models.

Anticarcinogenic and Antiproliferative Effects

This compound, a lanostane-type triterpenoid from Poria cocos, has been the subject of preclinical investigations to determine its potential as an anticarcinogenic and antiproliferative agent. Research has spanned from in vivo animal models to in vitro studies on various human cancer cell lines, exploring the compound's effects on tumor promotion, cell viability, and the underlying molecular mechanisms.

This compound has demonstrated significant inhibitory activity in a two-stage mouse skin carcinogenesis model. In a key study, the compound was evaluated for its ability to suppress tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) following initiation with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). medchemexpress.commdpi.com Topical application of this compound markedly inhibited the TPA-induced promotion of skin tumors. medchemexpress.commdpi.comfrontiersin.org This anti-tumor promoting effect is closely associated with the compound's potent anti-inflammatory properties. medchemexpress.commdpi.com

Table 1: Effect of this compound on TPA-Induced Tumor Promotion in Mouse Skin

| Experimental Model | Initiator | Promoter | Treatment | Outcome | Reference |

| Two-stage mouse skin carcinogenesis | 7,12-dimethylbenz[a]anthracene (DMBA) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | This compound (0.2 µmol/mouse) | Markedly inhibited skin tumor formation | medchemexpress.com, mdpi.com |

The direct effects of this compound on the growth and viability of cancer cells have been assessed in vitro. Studies indicate that this compound exerts inhibitory effects on a range of human cancer cell lines, including liver carcinoma (HepG2), prostate cancer (DU145), lung cancer (A549), colon adenocarcinoma (HT29), and chondrosarcoma (SW1353). nih.gov The inhibitory action was reported to be particularly evident against HepG2 and DU145 cells. nih.gov

However, the cytotoxic potency of this compound appears to be cell-line dependent and in some cases, modest. For instance, its activity against the human promyelocytic leukemia cell line (HL-60) was found to be weak. medchemexpress.com This is in contrast to other related triterpenoids from Poria cocos, such as Poricoic acid G, which showed significant cytotoxicity against HL-60 cells. researchgate.net Similarly, seco-lanostane triterpenoids, the class to which this compound belongs, have been noted for weak cytotoxic activities against the HepG2 cell line. mdpi.com Triterpenoids isolated from Poria cocos in general have been reported to inhibit the proliferation of HL-60 cells. nih.gov

Table 2: In vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | Finding | IC₅₀ Value | Reference |

| HL-60 | Promyelocytic Leukemia | MTT Assay | Weak cytotoxic activity | > 100 µM | medchemexpress.com |

| HepG2 | Liver Carcinoma | MTT Assay | Inhibitory effect observed | Not Determined | nih.gov |

| DU145 | Prostate Cancer | MTT Assay | Inhibitory effect observed | Not Determined | nih.gov |

| A549 | Lung Cancer | MTT Assay | Inhibitory effect observed | Not Determined | nih.gov |

A key mechanism underlying the antiproliferative activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.net In studies using the HepG2 human liver cancer cell line, treatment with this compound led to a significant increase in apoptosis. nih.govresearchgate.netresearchgate.net This pro-apoptotic effect is linked to its ability to modulate critical cell signaling pathways. researchgate.net

Mechanistic investigations suggest that this compound interferes with the Phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) and Mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net Disruption of these pathways affects the expression of downstream effector proteins, such as caspases, which are crucial executioners of apoptosis. nih.govresearchgate.net Furthermore, this compound has been shown to stimulate the generation of reactive oxygen species (ROS) within tumor cells, which can induce oxidative stress and trigger apoptotic cell death. nih.govresearchgate.netacs.org

Beyond inducing apoptosis, this compound can also halt the proliferation of cancer cells by interfering with the cell cycle. researchgate.net Treatment of HepG2 cells with this compound resulted in cell cycle arrest at the G2/M phase. nih.govresearchgate.netresearchgate.net This blockade prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. researchgate.net

The perturbation of the cell cycle is attributed to the compound's influence on key regulatory proteins. researchgate.netresearchgate.net Studies have shown that this compound can downregulate the mRNA expression of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), which form a complex that is essential for the G2/M transition. researchgate.net This action appears to be mediated through the compound's interference with the PI3K/Akt, MAPK, and p53 signaling pathways, which ultimately regulate the expression of cyclin-dependent kinase-cyclin complexes. nih.govresearchgate.net

The potential of this compound to inhibit metastasis has been evaluated by examining its effects on cancer cell migration and invasion. Research demonstrated that this compound can inhibit both the migration and invasion of HepG2 liver cancer cells in a concentration-dependent manner. nih.govresearchgate.net These findings suggest that the compound could play a role in preventing the spread of cancer cells to distant sites.

The molecular basis for this anti-metastatic activity involves the modulation of signaling pathways that control cell motility and the degradation of the extracellular matrix. nih.govresearchgate.net this compound has been found to interfere with pathways that regulate the expression of matrix metalloproteinases (MMPs) and cell adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are all critical for the invasive process. nih.govresearchgate.net

Anti-fibrotic Potential

While the anticarcinogenic properties of this compound have been investigated, research into the direct anti-fibrotic effects of this specific compound is limited. The bulk of scientific evidence on the anti-fibrotic activity of triterpenoids from Poria cocos focuses extensively on its structural analog, Poricoic acid A (PAA). nih.govscite.airesearchgate.net

PAA has demonstrated notable anti-fibrotic effects, particularly in models of renal fibrosis. nih.govscielo.br Its mechanisms of action are multifaceted, involving the inhibition of epithelial-to-mesenchymal transition (EMT), suppression of endoplasmic reticulum stress-mediated apoptosis, and the modulation of several key signaling pathways. nih.govresearchgate.netingentaconnect.com Specifically, PAA has been shown to inhibit the TGF-β1/Smad3, Wnt/β-catenin, and MAPK pathways, all of which are central to the fibrotic process. researchgate.netscielo.bringentaconnect.com

Currently, direct evidence detailing a similar anti-fibrotic role for this compound is not prominent in the literature. However, studies have shown that this compound possesses potent anti-inflammatory properties, in some cases higher than that of PAA. researchgate.netnih.gov It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated macrophages. nih.gov Given that chronic inflammation is a fundamental driver of fibrosis, the strong anti-inflammatory activity of this compound suggests a potential, albeit indirect, role in mitigating fibrotic processes. This remains a promising area for future investigation to determine if this compound shares the direct anti-fibrotic capabilities of its related compounds.

Metabolic Regulation Properties

This compound has demonstrated significant potential in modulating metabolic pathways, particularly those related to liver function and lipid metabolism. Preclinical studies highlight its role in addressing conditions like metabolic dysfunction-associated fatty liver disease (MAFLD) through various mechanisms, including the regulation of lipid levels and bile acid transport.

This compound, a significant triterpene found in Poria cocos, has been identified as a key active compound in the amelioration of MAFLD. scienceopen.comspandidos-publications.comacs.orgresearchgate.net In studies using high-fat diet (HFD)-induced MAFLD rat models, ethanol (B145695) extracts of Poria cocos, containing this compound, effectively regulated lipid homeostasis. scienceopen.comacs.orgresearchgate.net Treatment with the extract led to a notable reduction in serum levels of total cholesterol (TC) and triglycerides (TG), as well as decreased hepatic content of triglycerides (TG), total bile acids (TBA), and non-esterified fatty acids (NEFA). scienceopen.comacs.orgresearchgate.net

Systemic pharmacology and molecular docking analyses suggest that this compound contributes to these effects by activating the nuclear receptor PPARα. scienceopen.comspandidos-publications.comacs.org Peroxisome proliferator-activated receptor alpha (PPARα) is a critical regulator of lipid metabolism, and its activation can inhibit the expression of genes involved in triglyceride synthesis, such as SREBP-1c. spandidos-publications.com The overarching mechanism involves the regulation of lipid homeostasis and bile acid metabolism through the FXR/PPARα-SREBPs signaling pathway, positioning this compound as a characteristic substance in Poria cocos for managing MAFLD. scienceopen.comspandidos-publications.comacs.org

| Model | Biomarker | Effect Observed | Reference |

|---|---|---|---|

| High-Fat Diet (HFD)-Fed Rats | Serum Total Cholesterol (TC) | Reduced | scienceopen.comacs.org |

| High-Fat Diet (HFD)-Fed Rats | Serum Triglycerides (TG) | Reduced | scienceopen.comacs.org |

| High-Fat Diet (HFD)-Fed Rats | Hepatic Triglycerides (TG) | Reduced | scienceopen.comacs.org |

| High-Fat Diet (HFD)-Fed Rats | Hepatic Total Bile Acids (TBA) | Reduced | scienceopen.comacs.org |

| High-Fat Diet (HFD)-Fed Rats | Hepatic Non-Esterified Fatty Acids (NEFA) | Reduced | scienceopen.comacs.org |

This compound has shown direct effects on mitigating hepatic steatosis, the hallmark of MAFLD, in both cellular and animal studies. In animal models, treatment with extracts containing this compound dramatically reduced lipid accumulation and inflammatory cell infiltration in the liver of HFD-fed rats. scienceopen.comacs.orgresearchgate.net

At the cellular level, the compound's efficacy has been confirmed in steatotic hepatocyte models. spandidos-publications.com Specifically, in oleic acid-treated HepG2 cells, which are used to mimic hepatic steatosis in vitro, this compound significantly reduced triglyceride levels. frontiersin.orgselleckchem.com Further studies in steatized L-02 hepatocytes confirmed that this compound has an inhibitory effect on the deposition of lipid droplets. scienceopen.comspandidos-publications.comacs.org The mechanism for this is linked to the activation of AMP-activated protein kinase (AMPK), which in turn regulates downstream pathways involved in de novo lipogenesis and fatty acid oxidation. selleckchem.com The activation of the FXR/PPARα-SREBPs signaling pathway is also a key mechanism through which this compound alleviates hepatic steatosis. scienceopen.comspandidos-publications.comacs.org

| Model Type | Specific Model | Key Finding | Reference |

|---|---|---|---|

| Animal Model | High-Fat Diet (HFD)-Fed Rats | Reduced liver lipid accumulation and inflammation. | scienceopen.comacs.orgresearchgate.net |

| Cellular Model | Steatized L-02 Hepatocytes | Inhibited lipid droplet deposition. | scienceopen.comspandidos-publications.com |

| Cellular Model | Free Fatty Acid (FFA)-Treated HepG2 Cells | Significantly decreased intracellular triglyceride accumulation. | frontiersin.orgselleckchem.com |

This compound plays a role in regulating bile acid metabolism by directly inhibiting key transporters involved in their enterohepatic circulation. openaccesspub.orgresearchgate.net The reabsorption of bile acids from the intestine and their uptake by the liver are critical processes for maintaining lipid and cholesterol homeostasis. researchgate.net

In vitro assays using Xenopus oocytes expressing human bile acid transporters have demonstrated that this compound is a potent inhibitor of both the intestinal apical sodium-dependent bile acid transporter (ASBT, encoded by the SLC10A2 gene) and the hepatic sodium/taurocholate cotransporting polypeptide (NTCP, encoded by the SLC10A1 gene). openaccesspub.orgresearchgate.net Along with poricoic acid A, it exhibited significant inhibitory effects on both of these transporters. researchgate.net This inhibition of key bile acid uptake transporters is proposed as a significant mechanism contributing to the hypolipidemic effects of Poria cocos and its constituent triterpenes. openaccesspub.orgresearchgate.net

| Transporter | Gene | Function | Inhibitory Effect of this compound | Reference |

|---|---|---|---|---|

| Apical sodium-dependent bile acid transporter (ASBT) | SLC10A2 | Intestinal reabsorption of bile acids. | Significant Inhibition | openaccesspub.orgresearchgate.net |

| Sodium/taurocholate cotransporting polypeptide (NTCP) | SLC10A1 | Hepatic uptake of bile acids from circulation. | Significant Inhibition | openaccesspub.orgresearchgate.net |

Inhibition of α-Glucosidase Activity

Recent preclinical research has identified this compound as a notable inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can delay the absorption of glucose, representing a therapeutic strategy for managing hyperglycemia.

A 2023 study focused on identifying α-glucosidase inhibitors from the fungus Poria cocos utilized a combination of High-Performance Liquid Chromatography (HPLC) fingerprinting, spectrum-effect relationship analysis, component knock-out techniques, and mass spectrometry. frontiersin.orgnih.gov This comprehensive approach successfully screened for and identified active compounds from a complex methanol (B129727) extract of Poria. frontiersin.orgfrontiersin.org The results highlighted at least 11 compounds from the extract that effectively inhibited α-glucosidase. frontiersin.orgnih.govnih.gov

Among these, this compound was explicitly identified as one of eight individual compounds demonstrating effective inhibitory activity against α-glucosidase. frontiersin.orgnih.govnih.gov To further elucidate the interaction, molecular docking studies were performed. These computational analyses predicted that this compound binds stably with the α-glucosidase enzyme, showing a binding energy of -8.9 kcal/mol. nih.gov A binding energy lower than -5.0 kcal/mol suggests a stable interaction between the compound and the enzyme. nih.gov

The proposed mechanism, based on these docking simulations, involves interactions primarily through alkyl and hydrogen bonds. frontiersin.orgnih.gov The key binding sites on this compound are suggested to be within its A, B, and C rings, as well as the C-3, C-16 positions and the side chain at C-17. nih.gov These sites on the compound are thought to interact with specific amino acid residues of the α-glucosidase enzyme, including phenylalanine, arginine, tyrosine, histidine, and valine, thus leading to the inhibition of the enzyme's activity. frontiersin.orgnih.govnih.gov

Table 1: Binding Energies of Compounds from Poria cocos with α-Glucosidase

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -8.9 |

| Dehydrotumulosic acid | -10.6 |

| Poricoic acid A | -9.2 |

| Polyporenic acid C | -9.7 |

| 3-epidehydrotumulosic acid | -9.9 |

| Dehydropachymic acid | -9.3 |

| 3-O-acetyl-16α-hydroxytrametenolic acid | -9.3 |

| Pachymic acid | -9.3 |

Data sourced from a 2023 study on α-glucosidase inhibitors from Poria. nih.gov

V. Molecular Mechanisms of Action and Signal Transduction Pathways

Signaling Pathway Modulation in Anti-inflammatory Actions

Poricoic acid B has demonstrated significant anti-inflammatory properties, in some cases exceeding those of Poricoic acid A. mdpi.com Its mechanism is primarily associated with the inhibition of key inflammatory mediators. Research shows that in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, this compound effectively inhibits the generation of nitric oxide (NO). mdpi.com

Furthermore, it dose-dependently suppresses the production of pro-inflammatory cytokines, which are crucial signaling molecules in the inflammatory response. mdpi.com This includes a marked reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.com This evidence points to its role in modulating the inflammatory cascade at the level of mediator production. mdpi.com this compound has also shown inhibitory activity against TPA-induced ear inflammatory oedema. targetmol.com

| Cytokine | Effect of this compound (10-40 µg/mL) | Cell Line | Inducing Agent |

|---|---|---|---|

| TNF-α | Significantly decreased production | RAW 264.7 | LPS |

| IL-1β | Significantly decreased production at higher concentrations | RAW 264.7 | LPS |

| IL-6 | Decreased production | RAW 264.7 | LPS |

Specific research detailing the direct interaction and modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by this compound is not available in the retrieved scientific literature. While its demonstrated ability to reduce NF-κB-regulated cytokines like TNF-α, IL-1β, and IL-6 suggests a potential influence on this pathway, direct mechanistic studies are lacking. mdpi.com

Direct evidence and detailed research findings on the specific interactions of this compound with Mitogen-Activated Protein Kinase (MAPK) cascades are not present in the currently available scientific literature.

Mechanistic Insights into Anticarcinogenic Activity

Studies have indicated that this compound, along with Poricoic acid A, can induce apoptosis and cause cell cycle arrest in the G2/M phase in HepG2 liver cancer cells. researchgate.net This suggests that the compound possesses anticarcinogenic properties that operate through multi-pathway interactions. researchgate.net However, specific mechanistic details regarding its role in key cancer-related signaling pathways are not well-documented.

Specific research findings detailing the involvement of this compound with the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway could not be identified in the available literature.

Information regarding the cross-talk between this compound and the p53 signaling pathway is not available in the retrieved scientific research.

While it is known that this compound can induce apoptosis in cancer cells, specific studies detailing its mechanism of action via the activation of specific caspase pathways are not available in the current scientific literature. researchgate.net

Regulation of Mammalian Target of Rapamycin (mTOR)/p70S6K Signaling Axis

Research into the specific effects of this compound on the mammalian target of rapamycin (mTOR)/p70S6K signaling axis is not extensively documented in the available scientific literature. However, studies on the closely related compound, Poricoic acid A, have shown significant interaction with this pathway. Poricoic acid A has been observed to suppress the phosphorylation of both mTOR and its downstream effector, p70S6 kinase (p70S6K), in cancer cell lines nih.govresearchgate.net. This inhibition leads to the downregulation of pro-survival signals, ultimately inducing apoptosis and autophagy nih.gov. The mTOR signaling pathway, which integrates signals from growth factors and nutrients, is a central regulator of cell growth, proliferation, and survival nih.gov. By inhibiting this pathway, Poricoic acid A demonstrates anti-cancer effects nih.govresearchgate.net. While these findings pertain to Poricoic acid A, they suggest a potential area of investigation for this compound.

Autophagy Induction

The induction of autophagy, a cellular self-degradation process, is a noted biological activity of some poricoic acids. Specifically, Poricoic acid A has been shown to induce autophagy in ovarian cancer cells nih.gov. This process is linked to its inhibition of the mTOR/p70S6K signaling pathway nih.gov. The upregulation of the LC3-II/LC3-I ratio, a key marker of autophagosome formation, is observed following treatment with Poricoic acid A nih.gov. Autophagy can serve as a tumor-suppressive mechanism by eliminating damaged organelles and proteins asiaresearchnews.com. While there is no direct evidence detailing the role of this compound in autophagy induction, the activity of its analogue suggests a plausible mechanism that warrants further investigation.

Molecular Targets in Anti-fibrotic Effects

Transforming Growth Factor-beta 1 (TGF-β1)/Smad Signaling Pathway Inhibition

The Transforming Growth Factor-beta 1 (TGF-β1)/Smad pathway is a critical driver in the pathogenesis of fibrosis acs.orgresearchgate.netfrontiersin.org. While direct studies on this compound are lacking, other poricoic acids have demonstrated potent inhibitory effects on this pathway. For instance, Poricoic acid A has been shown to exert anti-fibrotic effects by inhibiting the TGF-β/Smad3 signaling pathway nih.govspandidos-publications.com. Similarly, Poricoic acids ZG and ZH suppress the TGF-β/Smad pathway by selectively inhibiting the phosphorylation of Smad3 acs.orgnih.gov. This inhibition leads to a reduction in the expression of extracellular matrix proteins like collagen I, thus attenuating renal fibrosis acs.orgnih.gov.

Table 1: Effects of Poricoic Acid Analogues on the TGF-β1/Smad Pathway

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Poricoic acid A | TGF-β1-induced renal fibroblasts | Reversed TGF-β1-induced Smad3 phosphorylation. | nih.gov |

Renin-Angiotensin System (RAS) Inhibition

The Renin-Angiotensin System (RAS) is deeply involved in the progression of renal fibrosis acs.orgnih.gov. Several poricoic acids have been identified as novel inhibitors of this system. Research has demonstrated that Poricoic acids ZG and PZH exhibit a strong inhibitory effect on the activation of the RAS acs.orgnih.gov. Poricoic acid A has also been shown to suppress the RAS to prevent the progression of chronic kidney disease nih.govspandidos-publications.com. These compounds represent potential therapeutic leads for RAS inhibition in the context of fibrosis nih.gov.

Table 2: Anti-fibrotic Mechanisms of Poricoic Acids

| Compound | Target Pathway | Organism/Cell Model | Effect |

|---|---|---|---|

| Poricoic acid A | Wnt/β-catenin, RAS | Animal models, Cell lines | Inhibition of fibrosis progression nih.govspandidos-publications.com |

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, and their dysregulation can contribute to fibrosis nih.gov. MMP-13, in particular, is a target for anti-fibrotic therapies mdpi.com. Research has identified Poricoic acid ZI as a specific inhibitor of MMP-13 nih.govresearchgate.netescholarship.org. In both in vitro and in vivo models of renal fibrosis, Poricoic acid ZI was found to exert a stronger inhibitory effect on the expression and enzymatic activity of MMP-13 compared to other tested poricoic acids nih.govresearchgate.net. This inhibition helps to attenuate epithelial-mesenchymal transition (EMT) and renal fibrosis nih.govresearchgate.netescholarship.org. There is currently no information regarding the effect of this compound on MMP-13.

Mechanisms Underlying Metabolic Regulation

This compound has been identified as a key active component in Poria cocos extract that contributes to the regulation of lipid homeostasis through the activation of the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway. An ethanol (B145695) extract of Poria cocos, containing this compound, was found to activate hepatic FXR and PPARα expression. This activation plays a crucial role in ameliorating metabolic dysfunction.

Systemic pharmacology and molecular docking studies have further suggested that this compound, along with another major triterpene, polyporenic acid C, can ameliorate lipid homeostasis by directly activating the nuclear receptor PPARα. This was further substantiated by in vitro experiments where these compounds were shown to inhibit the deposition of lipid droplets in hepatocytes. The activation of the FXR/PPARα signaling cascade is a central mechanism through which this compound exerts its effects on lipid and bile acid metabolism.

In conjunction with its effects on FXR and PPARα, this compound is involved in the regulation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in the synthesis of cholesterol and fatty acids. Specifically, the ethanol extract of Poria cocos containing this compound has been shown to reduce the expression of SREBP-1c. The downregulation of SREBP-1c is a critical downstream effect of FXR and PPARα activation, leading to a reduction in lipogenesis.

| Target Protein | Effect of this compound containing extract | Downstream Consequence |

| SREBP-1c | Reduced expression | Decreased fatty acid synthesis |

This interactive data table summarizes the regulatory effect of a this compound-containing extract on SREBP-1c.

There is currently no scientific literature available from the conducted searches that specifically details the competitive inhibition of the Apical Sodium-dependent Bile Acid Transporter (ASBT) or the Sodium Taurocholate Cotransporting Polypeptide (NTCP) by this compound.

Molecular docking studies have provided theoretical insights into the inhibitory mechanism of this compound on α-glucosidase, an enzyme crucial for carbohydrate digestion. These simulations have identified potential binding sites and the nature of the interactions between this compound and the enzyme.

The theoretical binding of this compound to α-glucosidase is characterized by the formation of multiple hydrogen bonds and alkyl forces with specific amino acid residues within the enzyme's active site. The primary interactions are proposed to occur at rings A, B, and C of the this compound molecule, as well as its side chains at C-3, C-16, and C-17.

Key amino acid residues of α-glucosidase that are predicted to form hydrogen bonds with this compound include Arginine 315 (ARG:315), Aspartic Acid 352 (ASP:352), Glutamine 353 (GLN:353), and Histidine 280 (HIS:280). Furthermore, significant alkyl interactions are predicted with Phenylalanine residues at positions 159, 178, 303, and 314 (PHE:159, PHE:178, PHE:303, PHE:314), Tyrosine residues at 158 and 316 (TYR:158, TYR:316), and Lysine 156 (LYS:156) nih.gov. These theoretical interactions provide a structural basis for the observed inhibitory activity of this compound against α-glucosidase nih.gov.

| Interacting Residue of α-Glucosidase | Type of Interaction with this compound |

| ARG:315 | Hydrogen Bond |

| ASP:352 | Hydrogen Bond |

| GLN:353 | Hydrogen Bond |

| HIS:280 | Hydrogen Bond |

| PHE:159 | Alkyl Force |

| PHE:178 | Alkyl Force |

| PHE:303 | Alkyl Force |

| PHE:314 | Alkyl Force |

| TYR:158 | Alkyl Force |

| TYR:316 | Alkyl Force |

| LYS:156 | Alkyl Force |

This interactive data table outlines the theoretical binding interactions between this compound and α-glucosidase as determined by molecular docking studies. nih.gov

Vi. Structure Activity Relationship Sar Studies

Comparative Analysis of Poricoic Acid B with Structural Analogs

This compound and its structural analog, Poricoic acid A, both isolated from Poria cocos, exhibit a range of shared biological activities, including anti-inflammatory and anti-tumor effects. mdpi.comresearchgate.netmedchemexpress.commdpi.comchemfaces.com However, subtle differences in their chemical structures lead to variations in their biological potency.

In terms of anti-inflammatory activity, this compound has been shown to be more potent than Poricoic acid A. mdpi.comresearchgate.net One study demonstrated that this compound had a stronger inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells compared to Poricoic acid A. mdpi.comresearchgate.net Specifically, at a concentration of 30 µg/mL, this compound significantly suppressed NO production, while Poricoic acid A showed a lesser effect. mdpi.com This suggests that the structural differences between the two compounds, though minor, are significant enough to influence their interaction with inflammatory pathway targets.

Both Poricoic acid A and B have demonstrated inhibitory effects on the growth of certain cancer cell lines. nih.govresearchgate.net However, some studies suggest that Poricoic acid A may have broader or more potent cytotoxic activity against a range of cancer cells. researchgate.netchemfaces.com For instance, one study found that Poricoic acid A exhibited moderate cytotoxicity against several human cancer cell lines, while the activity of this compound was also noted. chemfaces.com Another study highlighted that Poricoic acid A plays a significant role in modulating multiple signaling pathways involved in diseases like renal fibrosis. nih.gov

The table below summarizes the comparative biological potencies of Poricoic Acid A and this compound.

| Biological Activity | Poricoic Acid A | This compound | Key Findings | Source |

| Anti-inflammatory | Active | More potent | PAB shows higher inhibition of NO production in LPS-induced RAW 264.7 cells. | mdpi.comresearchgate.net |

| Anticancer | Active | Active | Both show activity, with some studies indicating broader cytotoxicity for PAA. | chemfaces.comnih.govresearchgate.netchemfaces.com |

| Antifibrotic | Active | Not specified | PAA is noted for its role in modulating pathways related to renal fibrosis. | nih.gov |

The fundamental triterpene skeleton of a compound plays a crucial role in determining its biological activity and cytotoxicity. This compound belongs to the 3,4-seco-lanostane class of triterpenoids, which is characterized by an opened A-ring in the typical lanostane (B1242432) structure. mdpi.comd-nb.info This structural feature has a significant impact on its bioactivity profile when compared to lanostane-type triterpenes that possess an intact ring system.

Studies have indicated that 3,4-seco-lanostane type triterpenes, such as Poricoic acid A and B, exhibit lower cytotoxicity compared to their lanostane-type counterparts like dehydrotrametenolic acid and dehydroeburicoic acid. mdpi.com For example, in RAW 264.7 macrophage cells, Poricoic acids A and B were non-cytotoxic at concentrations up to 30-40 μg/mL, whereas dehydrotrametenolic acid and dehydroeburicoic acid showed cytotoxicity at much lower concentrations (0.125–1 μg/mL and 0.125–0.5 μg/mL, respectively). mdpi.com This suggests that the cleavage of the A-ring in the 3,4-seco-lanostane skeleton reduces general cytotoxicity, potentially leading to a better therapeutic index.

Conversely, the 3,4-seco-lanostane structure appears to be favorable for certain biological activities. For instance, 3,4-seco-lanostane-7,9(11)-diene type triterpenes, including this compound, demonstrated anti-inflammatory activities by inhibiting NO production, whereas the lanosta-7,9(11)-diene type triterpenes did not show this effect. mdpi.com This highlights that the opened A-ring is not just a modulator of toxicity but can also be a key determinant for specific therapeutic effects. Some studies on other 3,4-seco-lanostane triterpenoids have also reported antiproliferative activity against human leukemia cells. thieme-connect.comresearchgate.net

The following table outlines the influence of the triterpene skeleton on activity and cytotoxicity.

| Triterpene Skeleton | Example Compounds | Cytotoxicity | Biological Activity | Source |

| 3,4-seco-lanostane | Poricoic acid A, this compound | Lower | Anti-inflammatory activity (NO inhibition), Antiproliferative. | mdpi.comthieme-connect.comresearchgate.net |

| Lanostane | Dehydrotrametenolic acid, Dehydroeburicoic acid | Higher | No significant anti-inflammatory activity (NO inhibition). | mdpi.com |

Identification of Pharmacophoric Features for Specific Activities

The antifibrotic effects of poricoic acid analogs are closely linked to specific structural features. Analysis of the structure-activity relationship has revealed that the integrity of the first six-membered ring and the presence and number of carboxyl groups are critical for this activity. acs.orgalfred.edu

Studies on novel poricoic acid derivatives, such as Poricoic acid ZG and Poricoic acid ZH, have demonstrated that these compounds can attenuate renal fibrosis. acs.orgalfred.edu The analysis of their structures in relation to their antifibrotic efficacy pointed towards the importance of the six-membered A-ring. Although this compound is a 3,4-seco-lanostane, meaning its A-ring is cleaved, the remaining structural components that form a pseudo-ring system and its substituents are still vital. The spatial arrangement of the functional groups on this part of the molecule influences its interaction with biological targets involved in fibrogenesis.

Molecular docking simulations have provided significant computational insights into how this compound interacts with various biological targets at a molecular level. These studies help to visualize the binding modes and identify the key amino acid residues involved in the interaction, thus explaining the basis of its pharmacological activities.

For instance, molecular docking studies have been used to investigate the interaction of this compound with targets relevant to metabolic diseases. Docking analysis revealed that this compound can bind to the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor α (PPARα), with binding energies suggesting stable interactions. frontiersin.orgdoaj.org Specifically, the binding energy of this compound with FXR was calculated to be -8.36 kcal/mol. frontiersin.org It was also found to form two hydrogen bonds with the ARG 115 residue of aromatase (CYP19A1), with a score of -8.22 kcal/mol, indicating a strong interaction. frontiersin.org

In the context of its α-glucosidase inhibitory activity, molecular docking has shown that this compound can effectively bind to the active site of the enzyme. frontiersin.orgnih.gov The interactions were found to primarily involve alkyl and hydrogen bonds with amino acid residues such as phenylalanine, arginine, tyrosine, histidine, and valine within the A, B, and C rings of the compound. frontiersin.orgnih.gov

Furthermore, computational studies have explored the potential of this compound to interact with other targets. For example, it has been docked with the neuropeptide Y1 receptor (Y1R), where it was shown to contact residues such as Asn299, Asp104, and Asp200, potentially interfering with agonist binding. nih.govplos.orgnih.gov Molecular docking has also been used to predict its interaction with the main protease (Mpro) of SARS-CoV-2. rsc.org

The table below presents a summary of molecular docking studies involving this compound.

| Target Protein | Key Interacting Residues/Features | Predicted Binding Energy/Score | Implied Biological Activity | Source |

| Farnesoid X Receptor (FXR) | - | -8.36 kcal/mol | Regulation of lipid homeostasis | frontiersin.org |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | - | -6.20 kcal/mol | Regulation of lipid homeostasis | frontiersin.org |

| Aromatase (CYP19A1) | ARG 115 (2 H-bonds) | -8.22 kcal/mol | - | frontiersin.org |

| α-Glucosidase | Phenylalanine, Arginine, Tyrosine, Histidine, Valine (Alkyl and H-bonds) | - | Hypoglycemic effect | frontiersin.orgnih.gov |

| Neuropeptide Y1 Receptor (Y1R) | Asn299, Asp104, Asp200 | - | Potential antagonist activity | nih.govplos.orgnih.gov |

Rational Design of this compound Derivatives for Enhanced Biological Function

The insights gained from SAR and computational studies have paved the way for the rational design and synthesis of this compound derivatives with potentially enhanced biological functions. By modifying specific functional groups or parts of the molecular scaffold, it is possible to improve potency, selectivity, and pharmacokinetic properties.

One approach to creating derivatives is through modification of the carboxyl groups. Esterification or amidation of these groups can alter the compound's polarity, which may affect its cell permeability and bioavailability. For example, studies on other seco-lanostane triterpenoids have shown that converting carboxylic acids to their dimethyl ester or amide derivatives can modulate their cytotoxic activity. acs.org

Another strategy involves the hydroxylation of the triterpene skeleton. The introduction of hydroxyl groups at specific positions can create new hydrogen bonding opportunities with target proteins, potentially leading to enhanced binding affinity and biological activity. For instance, the hydroxy derivative of Poricoic acid A, known as Poricotriol A, exhibited potent cytotoxicities against several cancer cell lines, with IC50 values in the low micromolar range. chemfaces.comresearchgate.netacs.org This suggests that similar modifications to the this compound structure could yield derivatives with improved anticancer properties.

Furthermore, the synthesis of hybrid molecules that combine the pharmacophoric features of this compound with those of other bioactive compounds represents another promising avenue for drug discovery. This approach could lead to the development of multifunctional molecules with synergistic therapeutic effects. While specific examples of rationally designed this compound derivatives for enhanced function are still emerging in the literature, the foundational knowledge from SAR and computational studies provides a solid framework for these future endeavors.

Vii. Preclinical Investigations in Animal Models

Efficacy Evaluation in Disease-Specific Animal Models

The therapeutic potential of Poricoic acid B has been investigated in several animal models of human diseases, excluding human clinical trial data.

This compound has demonstrated significant anti-inflammatory properties in preclinical models. In studies utilizing the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, this compound was identified as a potent inhibitor of inflammation. scielo.brresearchgate.net Among a series of triterpenoids isolated from Poria cocos, this compound showed the highest potency in inhibiting TPA-induced ear edema. scielo.br The methanol (B129727) extract of Poria cocos, from which this compound is derived, was found to markedly inhibit the inflammatory activity provoked by TPA in mice. researchgate.netnih.gov Triterpenoids from the extract, including this compound, were found to have an inhibitory dose of 17-44 µ g/ear for TPA-induced mouse ear edema, an effect comparable to the anti-inflammatory drug hydrocortisone. researchgate.net

Table 1: Efficacy of this compound in TPA-Induced Inflammation Model

| Model | Compound | Key Findings | Reference |

| TPA-induced ear oedema in mice | This compound | Showed the highest potency in inhibiting oedema compared to other related triterpenes. | scielo.br |

| TPA-induced ear oedema in mice | Triterpenoid (B12794562) fraction containing this compound | Markedly inhibited TPA-induced inflammation. | researchgate.netnih.gov |

The chemopreventive potential of this compound has been evaluated in the two-stage mouse skin carcinogenesis model. This model involves initiation with a carcinogen, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by promotion with TPA. researchgate.netfrontiersin.org In these studies, this compound, along with other related triterpene acids, markedly inhibited the promoting effect of TPA on skin tumor formation. researchgate.netfrontiersin.org The inhibitory effects of lanostane-type triterpene acids from Poria cocos on tumor promotion by TPA suggest that these compounds may serve as valuable chemopreventive agents. scielo.br

Table 2: Efficacy of this compound in Two-Stage Carcinogenesis Model

| Model | Initiator/Promoter | Compound | Key Findings | Reference |